molecular formula C18H19NO4 B12504416 2-(4-Methoxybenzyl)-4-oxo-4-(phenylamino)butanoic acid

2-(4-Methoxybenzyl)-4-oxo-4-(phenylamino)butanoic acid

Cat. No.: B12504416
M. Wt: 313.3 g/mol
InChI Key: KQDXKOCAJGYGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID is an organic compound with a complex structure that includes both methoxyphenyl and phenylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with phenyl isocyanate to form an intermediate, which is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the phenylcarbamoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-[(4-HYDROXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID.

    Reduction: Formation of 2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBINOL)PROPANOIC ACID.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenylcarbamoyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-HYDROXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID
  • 2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBINOL)PROPANOIC ACID
  • 2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)BUTANOIC ACID

Uniqueness

2-[(4-METHOXYPHENYL)METHYL]-3-(PHENYLCARBAMOYL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides a site for further chemical modifications, while the phenylcarbamoyl group enhances its binding affinity to molecular targets.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

4-anilino-2-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C18H19NO4/c1-23-16-9-7-13(8-10-16)11-14(18(21)22)12-17(20)19-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,19,20)(H,21,22)

InChI Key

KQDXKOCAJGYGAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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